molecular formula C13H18N4O2 B2750214 3-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2380144-20-5

3-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Cat. No.: B2750214
CAS No.: 2380144-20-5
M. Wt: 262.313
InChI Key: UNYZZIKZAGHIRN-UHFFFAOYSA-N
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Description

3-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one: is a complex organic compound that features a unique combination of pyrimidine, pyrrolidine, and oxazolidinone rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable pyrimidine derivative, such as 4,6-dimethylpyrimidine, the pyrrolidine ring can be constructed through cyclization reactions involving appropriate amines and aldehydes under acidic or basic conditions.

    Oxazolidinone Ring Formation: The oxazolidinone ring is often formed by reacting the pyrrolidine intermediate with an isocyanate or carbamate under controlled conditions to ensure the correct ring closure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxazolidinone ring using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of pyrrolidine N-oxide derivatives.

    Reduction: Formation of reduced oxazolidinone derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a promising lead compound for new drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can bind to nucleotide-binding sites, while the pyrrolidine and oxazolidinone rings can interact with protein structures, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
  • 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol
  • N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl)pyrrolidine

Uniqueness

Compared to similar compounds, this compound stands out due to its combined structural features, which provide a unique set of chemical and biological properties. Its ability to form multiple types of interactions with biological targets makes it a versatile compound in medicinal chemistry.

This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications

Properties

IUPAC Name

3-[1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-9-7-10(2)15-12(14-9)16-4-3-11(8-16)17-5-6-19-13(17)18/h7,11H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYZZIKZAGHIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(C2)N3CCOC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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